molecular formula C21H21NO3S B11232863 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide

Cat. No.: B11232863
M. Wt: 367.5 g/mol
InChI Key: VKONJSMJYJAKQQ-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide is a complex organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety linked to a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more stable and readily available reagents, as well as optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The propanamide moiety can be reduced to form corresponding amines.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propanamide moiety may produce primary or secondary amines.

Scientific Research Applications

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The propanamide moiety can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-methoxyphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide is unique due to its combination of a furan ring, methoxyphenyl group, and propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)furan-2-yl]-N-(2-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C21H21NO3S/c1-24-16-9-7-15(8-10-16)19-13-11-17(25-19)12-14-21(23)22-18-5-3-4-6-20(18)26-2/h3-11,13H,12,14H2,1-2H3,(H,22,23)

InChI Key

VKONJSMJYJAKQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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